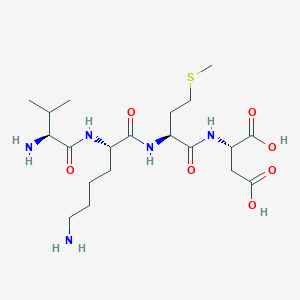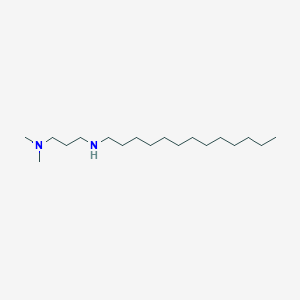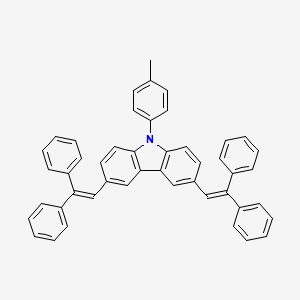![molecular formula C15H15NO3 B12564057 Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- CAS No. 160818-07-5](/img/structure/B12564057.png)
Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- is a chemical compound with the molecular formula C15H15NO3. It is known for its unique structure, which includes both hydroxy and dimethylamino functional groups attached to a phenyl ring. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- typically involves the reaction of 2,4-dihydroxybenzophenone with 4-dimethylaminobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the dimethylamino group.
2,4-Dihydroxybenzophenone: Similar structure but lacks the dimethylamino group.
4-Dimethylaminobenzophenone: Similar structure but lacks the hydroxy groups.
Uniqueness
Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- is unique due to the presence of both hydroxy and dimethylamino functional groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
CAS No. |
160818-07-5 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H15NO3/c1-16(2)11-5-3-10(4-6-11)15(19)13-8-7-12(17)9-14(13)18/h3-9,17-18H,1-2H3 |
InChI Key |
MFVGRLIGGZNHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


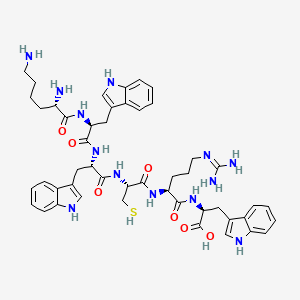
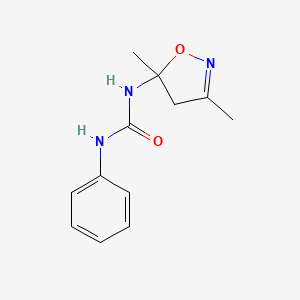
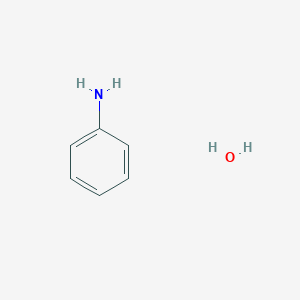
![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
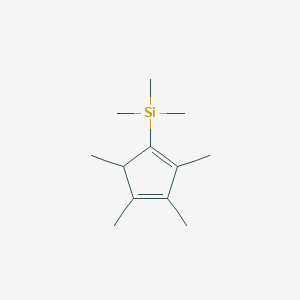
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
